N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine
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Overview
Description
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine is a member of imidazolines.
Scientific Research Applications
Synthesis and Electrochemical Properties
A benzimidazole derivative related to N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine was synthesized for use in donor–acceptor–donor type polymers. The electrochemical and optical properties of these polymers were explored using cyclic voltammetry and UV–vis-NIR spectroscopy, indicating their potential in electronic applications (Ozelcaglayan et al., 2012).
Reactions with Nucleophiles and Electrophilic Reagents
Research on 5-nitrospiro[benzimidazole-2,1'-cyclohexane] derivatives, which are structurally similar to the compound , has shown diverse chemical reactivity. These compounds react with various nucleophiles and electrophilic reagents, leading to a range of derivatives that may have applications in chemical synthesis and materials science (Samsonov et al., 2012); (Samsonov et al., 2013).
Thermal Transformations
The thermal transformations of similar benzimidazole derivatives have been studied, revealing reversible isomerization and transformations to other benzimidazole derivatives upon heating. This research can be instrumental in developing materials with specific thermal properties (Samsonov et al., 2011).
Applications in Organic Magnetic Materials
The study of benzimidazole-based nitroxide radicals, similar in structure to N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine, provides insights into their potential applications in organic magnetic materials. These compounds exhibit specific magnetic behaviors based on their molecular structure, which could be crucial for developing new magnetic materials (Ferrer et al., 2001).
properties
Product Name |
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine |
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Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
N-butyl-1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine |
InChI |
InChI=1S/C16H22N4O3/c1-2-3-11-17-14-13(20(22)23)8-7-12-15(14)18-16(19(12)21)9-5-4-6-10-16/h7-8,21H,2-6,9-11H2,1H3 |
InChI Key |
LNCSRMVOFBGQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1C(=CC=C2C1=NC3(N2O)CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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